GDP-L-fucose
Description
Properties
CAS No. |
15839-70-0 |
|---|---|
Molecular Formula |
C16H25N5O15P2 |
Molecular Weight |
589.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7+,8+,9+,10+,11-,14+,15?/m0/s1 |
InChI Key |
LQEBEXMHBLQMDB-QIXZNPMTSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Pathway Overview
The de novo biosynthetic pathway converts GDP-α-D-mannose to GDP-β-L-fucose through two enzymatic steps:
Recombinant Enzyme Production
Optimization and Challenges
-
Feedback Inhibition : Gmd activity is strongly inhibited by GDP-β-L-fucose (), necessitating stepwise reactions or enzyme immobilization to bypass regulation.
-
Purification : Final GDP-β-L-fucose was isolated via HPLC, with NMR confirmation of β-L-configuration.
Bifunctional L-Fucokinase/GDP-Fucose Pyrophosphorylase (FKP) Systems
Salvage Pathway in Bacteroides fragilis
The FKP enzyme from B. fragilis 9343 catalyzes a two-step salvage pathway:
Structural and Mechanistic Insights
Applications in Derivative Synthesis
FKP’s relaxed specificity at C5 enables synthesis of non-natural GDP-fucose analogs (e.g., 5-azido-fucose) for click chemistry applications.
Cell-Free Extracts from Crithidia fasciculata for Radiolabeled GDP-Fucose
Protocol for GDP-[³H]-L-Fucose
-
Enzymatic Machinery : Cytosolic extracts of C. fasciculata contain endogenous kinases and pyrophosphorylases.
-
Labeling Strategy : Tritiated L-fucose (H-Fuc) is converted to GDP-[³H]-Fuc via endogenous ATP/GTP pools.
-
Purification : Solid-phase extraction (SAX chromatography) yields radiochemical purity >95%.
Advantages Over Recombinant Systems
Chemoenzymatic Approaches Integrating FKP with Fucosyltransferases
One-Pot Synthesis of Lewis X Glycans
Functional Group Tolerance
-
C5-modified fucose analogs (e.g., 5-N₃, 5-NHCOCH₂CH₂SH) are incorporated into glycans for bioorthogonal tagging.
Comparative Analysis of Synthesis Methods
| Method | Yield | Scale | Cost | Applications |
|---|---|---|---|---|
| Recombinant Gmd/WcaG | 60–70% | Milligram | High | Structural studies, NMR |
| FKP Salvage Pathway | 85–90% | Gram | Moderate | Analog synthesis, glycoarrays |
| C. fasciculata Extract | 50–60% | Milligram | Low | Radiolabeling, tracer studies |
Chemical Reactions Analysis
Types of Reactions: GDP-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions include fucosylated derivatives and various intermediates that can be further utilized in biochemical pathways .
Scientific Research Applications
Role in Cancer Research
GDP-beta-L-fucose is integral to the fucosylation of glycoproteins, which has implications in cancer biology. Elevated levels of fucosylation have been associated with tumor progression and metastasis.
-
Case Study: Hepatocellular Carcinoma (HCC)
A study indicated that increased expression of fucosyltransferase (FX) in HCC tissues correlates with elevated GDP-beta-L-fucose levels. This suggests that GDP-beta-L-fucose could serve as a biomarker for HCC progression. The study found a significant positive correlation between FX mRNA expression and GDP-beta-L-fucose levels, highlighting its potential as a diagnostic marker . -
Therapeutic Potential
Inhibitors of fucosylation, such as fluorinated analogs of L-fucose, have been explored for their ability to suppress cancer cell proliferation. For instance, compounds like 6,6,6-trifluoro-L-fucose have shown significant inhibitory activity against human colon cancer cells by targeting the fucosylation pathway .
Enzymatic Synthesis and Biotechnological Applications
The enzymatic conversion of GDP-alpha-D-mannose to GDP-beta-L-fucose is crucial for producing this nucleotide sugar in vitro.
-
Preparative Synthesis Techniques
Recent advancements have optimized the enzymatic synthesis of GDP-beta-L-fucose using recombinant enzymes. The process involves coupling reactions with specific enzymes to enhance yield while minimizing feedback inhibition . - Table: Enzymatic Conversion Yields
| Reaction Component | Yield (%) | Notes |
|---|---|---|
| GDP-alpha-D-mannose | 19% | Low conversion due to feedback inhibition |
| Recombinant Enzymes Used | Varies | Specific combinations yield different efficiencies |
Plant Biology and Development
In plants, GDP-beta-L-fucose is essential for the biosynthesis of cell wall components and glycoproteins.
- Case Study: Arabidopsis
Research has identified a Golgi-localized transporter (GFT1) responsible for importing GDP-beta-L-fucose into the Golgi apparatus in Arabidopsis. Silencing this transporter leads to developmental defects due to reduced L-fucose content in cell wall polysaccharides . This underscores the importance of GDP-beta-L-fucose in plant growth and development.
Structural Biology and Drug Design
GDP-beta-L-fucose's role extends into structural biology, where it aids in elucidating molecular interactions.
Mechanism of Action
Comparison with Similar Compounds
Data Tables
Q & A
Q. What is the enzymatic pathway for synthesizing GDP-β-L-fucose, and how can researchers optimize its production in vitro?
GDP-β-L-fucose is synthesized via a two-step enzymatic pathway: (1) glucose-1-phosphate is converted to GDP-β-L-fucose-1-phosphate by glucosyltransferase, and (2) GDP-β-L-fucose-1-phosphate is dephosphorylated by a phosphatase to form the final product . For in vitro optimization, researchers employ cell-free systems using recombinant enzymes (e.g., Glk, ManB, ManC, Gmd, and WcaG) from E. coli to bypass feedback inhibition. Key parameters include pH (7.5–8.0), temperature (37°C), and cofactor supplementation (NADPH, MgCl₂). Yield improvements (up to 14.1%) are achieved by stepwise enzyme addition and substrate concentration balancing .
Q. How does GDP-β-L-fucose contribute to plant cell wall integrity, and what experimental approaches validate its role?
GDP-β-L-fucose is critical for fucosylation of cell wall polysaccharides like rhamnogalacturonan II (RG-II). Mutant studies (e.g., Arabidopsis mur1) show that fucose deficiency disrupts RG-II crosslinking, leading to reduced mechanical strength and hypersensitivity to freezing. Validation methods include monosaccharide composition analysis (HPAEC-PAD), immunohistochemistry with anti-fucose antibodies, and biomechanical assays (e.g., tensile strength measurements) .
Q. What are the standard methods for quantifying GDP-β-L-fucose synthase activity in plant or bacterial extracts?
Enzyme activity is quantified via coupled assays using NADPH-dependent spectrophotometry (340 nm absorbance) or HPLC-based detection of GDP-β-L-fucose. For example, recombinant FX protein (human homolog) catalyzes the reduction of GDP-4-keto-6-deoxymannose to GDP-β-L-fucose, with activity enhanced by Mn²⁺ (10–50 mM) . Controls include heat-inactivated enzymes and substrate-free reactions to rule out non-specific reductions .
Advanced Research Questions
Q. How do conflicting reports on GDP-β-L-fucose’s role in immune regulation inform experimental design to resolve mechanistic contradictions?
Discrepancies arise from model-specific variations (e.g., plant vs. mammalian systems) and differential fucosyltransferase expression. To address this, researchers should:
- Use tissue-specific knockout models (e.g., FUT2 mutants) to isolate fucosylation effects.
- Combine glycomics (LC-MS/MS) with transcriptomics to correlate fucose-modified glycans with immune-related gene expression.
- Include orthogonal validation (e.g., lectin-binding assays) to confirm fucose localization .
Q. What experimental strategies overcome feedback inhibition during large-scale GDP-β-L-fucose synthesis for glycobiology studies?
Feedback inhibition by GDP-β-L-fucose can be mitigated via:
Q. How does GDP-β-L-fucose regulate stomatal dynamics, and what biophysical methods quantify its impact on guard cell walls?
GDP-β-L-fucose modulates stomatal closure by stiffening guard cell walls via fucosylated xyloglucans. Key methods include:
- Atomic force microscopy (AFM) : Measure wall elasticity in mur1 mutants vs. wild-type plants.
- Live-cell imaging : Track calcium fluxes (using GCaMP6) and reactive oxygen species (H₂O₂-sensitive dyes) during ABA-induced closure.
- Immunogold labeling : Localize fucose residues in guard cell walls using anti-fucose antibodies .
Q. What are the limitations of current GDP-β-L-fucose detection kits, and how can researchers improve specificity in complex biological samples?
Commercial ELISA kits (e.g., Mouse Tsta3 ELISA) often suffer from cross-reactivity with GDP-mannose or GDP-glucose. Improvements include:
- Pre-column derivatization : Tag GDP-β-L-fucose with fluorescent probes (e.g., anthranilic acid) for HPLC separation.
- CRISPR-based biosensors : Engineer fucose-binding proteins (e.g., Aleuria aurantia lectin) fused to FRET reporters for real-time monitoring .
Methodological Challenges and Data Analysis
Q. How can researchers distinguish between de novo synthesis and salvage pathways of GDP-β-L-fucose in metabolic flux studies?
Isotopic tracing (¹³C-mannose or ¹³C-fucose) combined with mass spectrometry tracks pathway preference. For example:
Q. What statistical approaches address variability in fucosyltransferase activity assays across experimental replicates?
Normalize activity to total protein content (Bradford assay) and apply mixed-effects models to account for batch variations. Outlier detection (e.g., Grubbs’ test) removes aberrant replicates. For low-abundance samples, bootstrap resampling improves confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
